molecular formula C16H20N2O4S B1384687 3-Amino-4-methoxybenzyl sulphone CAS No. 320338-99-6

3-Amino-4-methoxybenzyl sulphone

Cat. No.: B1384687
CAS No.: 320338-99-6
M. Wt: 336.4 g/mol
InChI Key: BRCQMSGARZFNNH-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybenzyl sulphone is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3-amino-4-methoxyphenyl)methylsulfonylmethyl]-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-21-15-5-3-11(7-13(15)17)9-23(19,20)10-12-4-6-16(22-2)14(18)8-12/h3-8H,9-10,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCQMSGARZFNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)CC2=CC(=C(C=C2)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 3 Amino 4 Methoxybenzyl Sulphone and Analogues

Carbanion Chemistry of Benzyl (B1604629) Sulfones

The presence of the strongly electron-withdrawing sulfonyl group significantly influences the acidity of the α-protons, facilitating the formation of α-sulfonyl carbanions. These carbanions are versatile intermediates in organic synthesis.

Generation and Stabilization of α-Sulfonyl Carbanions

α-Sulfonyl carbanions are readily generated by the deprotonation of the carbon atom adjacent to the sulfonyl group using a suitable base. inflibnet.ac.in The stability of the resulting carbanion is a key factor in its formation and subsequent reactivity.

The primary stabilizing factor for α-sulfonyl carbanions is the inductive effect of the electronegative sulfonyl group, which withdraws electron density from the adjacent carbon, thereby delocalizing the negative charge. inflibnet.ac.inyoutube.com Additionally, resonance effects can contribute to stabilization, particularly when the carbanion is part of a conjugated system. youtube.com The presence of other electron-withdrawing groups on the molecule can further enhance stability. inflibnet.ac.inyoutube.com

The stability of carbanions generally follows the order: methyl > primary > secondary > tertiary, as alkyl groups are electron-donating and tend to destabilize the negative charge. inflibnet.ac.in

Carbanion TypeRelative StabilityStabilizing Factors
MethylHighestInductive effect
PrimaryHighInductive effect
SecondaryModerateInductive effect
TertiaryLowestInductive effect
Allylic/BenzylicHighResonance, Inductive effect

Asymmetric Generation and Retention of Asymmetry in α-Sulfonyl Carbanions

The generation of chiral, non-racemic α-sulfonyl carbanions is a significant area of research, enabling the asymmetric synthesis of various organic compounds. acs.org Chiral auxiliaries or bases can be employed to achieve stereoselective deprotonation, leading to the formation of an excess of one enantiomer of the carbanion. nih.gov

A critical aspect of asymmetric synthesis involving these carbanions is the retention of their configuration during subsequent reactions. The stereochemical outcome is influenced by factors such as the nature of the counter-ion (e.g., lithium), the solvent, and the temperature. acs.orgelsevierpure.com For instance, the lithium-coordinated sulfonyl group can exert significant asymmetric induction. acs.org The ability of the chiral center to maintain its configuration is crucial for transferring the stereochemical information to the final product. nih.gov

Nucleophilic Addition Reactions Involving Sulfone Carbanions

α-Sulfonyl carbanions are potent nucleophiles and readily participate in addition reactions with a variety of electrophiles, most notably carbonyl compounds. libretexts.orgmasterorganicchemistry.com The addition of a sulfone carbanion to an aldehyde or ketone results in the formation of a β-hydroxy sulfone after protonation of the intermediate alkoxide. libretexts.orgmasterorganicchemistry.com

These reactions are generally considered irreversible under typical laboratory conditions because the reverse reaction would necessitate the expulsion of the highly unstable carbanion. masterorganicchemistry.com The rate of nucleophilic addition is enhanced by electron-withdrawing groups on the electrophile and can be influenced by steric factors. masterorganicchemistry.com

The general mechanism for the nucleophilic addition of a sulfone carbanion to a carbonyl group is as follows:

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation: The alkoxide is subsequently protonated, typically by the addition of a weak acid in a separate workup step, to yield the final β-hydroxy sulfone product. libretexts.org

Carbon-Sulfur Bond Cleavage Mechanisms

The cleavage of the carbon-sulfur (C-S) bond in sulfones can be achieved through various methods, including electrochemical reduction. The regioselectivity of this cleavage is a key consideration in synthetic applications.

Electrochemical Reduction and Radical Anion Instability in Aromatic Sulfones

The electrochemical reduction of aromatic sulfones proceeds via the formation of a radical anion intermediate. rsc.org The stability of this radical anion is influenced by the substituents on the aromatic ring. Electron-withdrawing groups can stabilize the radical anion, making the reduction more favorable. rsc.org

However, these radical anions are often unstable and can undergo subsequent reactions, primarily C-S bond cleavage. rsc.org The lifetime of the radical anion can vary significantly, from milliseconds to several tens of seconds, depending on the specific structure of the sulfone. rsc.org

The general process of electrochemical reduction and subsequent cleavage is:

Electron Transfer: The aromatic sulfone accepts an electron at the cathode to form a radical anion.

Bond Cleavage: The unstable radical anion fragments, leading to the cleavage of a C-S bond.

The solvent and electrolyte composition can also play a role in the electrochemical behavior and stability of the intermediates. researchgate.net

Regioselective Cleavage Patterns of C-S Bonds

The regioselectivity of C-S bond cleavage in unsymmetrical sulfones is a critical aspect that determines the final products. rsc.org The cleavage can occur at either of the two C-S bonds, and the preferred pathway is influenced by several factors.

In many cases, the cleavage of the aryl C-S bond is favored over the alkyl C-S bond. rsc.org However, the presence of strong electron-withdrawing groups on the aromatic ring can sometimes alter this selectivity. rsc.org Theoretical studies have indicated that the bond lengths in the radical anion intermediate can predict the weaker bond that is more prone to cleavage. For instance, a lengthening of the S-C(alkyl) bond and a shortening of the S-C(aryl) bond upon formation of the radical anion suggests that the S-C(alkyl) bond is weaker and more likely to break. rsc.org

The choice of catalyst and reaction conditions in metal-catalyzed cross-coupling reactions can also direct the regioselective cleavage of C-S bonds, allowing for controlled functionalization of the sulfone moiety. rsc.orgmdpi.com

Compound ClassPredominant CleavageInfluencing Factors
Phenyl Alkyl SulfonesAryl-S or Alkyl-SSubstituents, Reaction Conditions. rsc.org
Diaryl SulfonesMore Electron-Poor Aryl-SElectronic effects of substituents. mdpi.com
Vinyl SulfonesC(vinyl)-SConjugation, Reaction Conditions. rsc.org

Transition-Metal-Mediated C-S Bond Activation and Transformations

The activation and transformation of the carbon-sulfur (C-S) bond in benzyl sulfones, facilitated by transition metals, represent a significant area of research in organic synthesis. kyoto-u.ac.jprsc.org These reactions have become an attractive alternative for forming carbon-carbon and carbon-heteroatom bonds. dicp.ac.cnresearchgate.net

Recent advancements have highlighted the use of organosulfones as cross-coupling partners in reactions catalyzed by transition metals like palladium (Pd), nickel (Ni), and copper (Cu). bohrium.comsci-hub.st These methods are valuable for creating complex molecular structures, such as di-, tri-, and tetraarylmethanes, from readily available starting materials. sci-hub.st The sulfonyl group can act as a temporary directing group, guiding the reaction to form specific products. bohrium.comsci-hub.st

The efficiency of these cross-coupling reactions is often influenced by the electronic properties of the sulfone. Introducing electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl or trifluoromethyl groups, can enhance the reactivity of the sulfone, allowing for more challenging transformations. bohrium.comsci-hub.st The mechanism of C-S bond activation can vary depending on the metal catalyst used. For instance, with copper catalysts, the formation of copper-carbene complexes has been identified as a key intermediate step. bohrium.comsci-hub.st

While simple benzyl sulfones can be challenging substrates, often requiring high reaction temperatures, the use of specific ligands and reaction conditions can overcome these limitations. sci-hub.st For example, palladium and nickel catalysts with electron-donating ligands have proven effective in cross-coupling reactions where sulfones act as electrophiles. bohrium.comsci-hub.st

A variety of transition-metal catalysts have been explored for these transformations, each with its own unique reactivity profile. The choice of catalyst and reaction conditions is crucial for achieving the desired outcome and for enabling the catalytic cycle to proceed efficiently. dicp.ac.cn

Table 1: Transition-Metal-Mediated Reactions of Benzyl Sulfones

Catalyst SystemReactantsProduct TypeKey Features
Palladium (Pd) with electron-donating ligandsBenzyl sulfone, Arylboronic acidArylated productEffective for cross-coupling with sulfones as electrophiles. bohrium.comsci-hub.st
Nickel (Ni) with electron-donating ligandsBenzyl sulfone, Arylboronic acidArylated productSimilar to palladium catalysis in promoting cross-coupling. bohrium.comsci-hub.st
Copper (Cu)Benzyl sulfoneVaries (e.g., cyclic amines)Can proceed through a different C-S activation pathway, potentially involving Cu-carbene intermediates. sci-hub.st

Photochemical Reactions and Photolysis of Benzylic Sulfonyl Compounds

Benzylic sulfonyl compounds exhibit significant photoreactivity, a property that has been harnessed for various synthetic applications. cdnsciencepub.comresearchgate.netcdnsciencepub.com The photolysis of these compounds typically proceeds through the cleavage of the carbon-sulfur bond, generating benzyl and sulfonyl radicals. cdnsciencepub.comresearchgate.netcdnsciencepub.com This process is initiated by the absorption of light by the benzene (B151609) ring chromophore within the benzylic sulfone moiety. cdnsciencepub.com

The resulting radicals can then undergo a variety of subsequent reactions, leading to the formation of new sulfones or sulfinic acids. cdnsciencepub.comresearchgate.netcdnsciencepub.com This photochemical cleavage has been successfully applied in two main synthetic strategies:

Preparation of new sulfones: Disulfone precursors can be photolyzed to yield simpler sulfones in high yields (around 90%). cdnsciencepub.comresearchgate.netcdnsciencepub.com

Synthesis of sulfinic acids: Monosulfone precursors can be converted to the corresponding sulfinic acids with moderate yields (around 55%). cdnsciencepub.comresearchgate.netcdnsciencepub.com

The presence of other functional groups in the molecule can influence the outcome of the photochemical reaction. For instance, in carbohydrate chemistry, the irradiation of compounds containing both a methylsulfonyl group and other protecting groups like acetyl, benzoyl, or benzyl led to the preferential removal of the other protecting groups. tandfonline.com However, photolysis in the presence of iodide ion was found to be an effective method for debenzylation. tandfonline.com

The versatility of this photochemical approach allows for the synthesis of a range of sulfur-containing compounds under relatively mild conditions. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Table 2: Products from Photolysis of Benzylic Sulfonyl Compounds

Precursor TypeKey Reactant/ConditionMajor Product(s)Approximate Yield
Disulfone (R₁SO₂CHR₂SO₂CH₂Ph)UV lightNew sulfone (R₁SO₂CH₂R₂)~90% cdnsciencepub.comresearchgate.netcdnsciencepub.com
Monosulfone (R₃SO₂CH₂Ph)UV lightSulfinic acid (R₃SO₂H)~55% cdnsciencepub.comresearchgate.netcdnsciencepub.com
Benzyl Protected CarbohydrateUV light, Iodide ionDebenzylated carbohydrate-

Intramolecular Cyclization Reactions Involving Benzyl Sulfones

Intramolecular cyclization reactions involving benzyl sulfones provide a powerful method for the synthesis of various cyclic compounds. A notable example is the formation of indoles from ortho-aminobenzyl-substituted alkynyl-containing conjugated systems. acs.org This process involves an intramolecular aza-Michael addition followed by spontaneous isomerization of the double bond. acs.org This methodology is advantageous due to its mild reaction conditions and broad substrate scope, accommodating various electron-withdrawing groups on the alkyne. acs.org

In the gas phase, protonated benzyl phenyl sulfones can undergo intramolecular benzyl cation transfer upon collisional activation, leading to the formation of characteristic fragment ions. nih.gov This has been studied using electrospray ionization tandem mass spectrometry (ESI-MSn), and the proposed mechanism involves the formation of an intermediate ion complex. nih.gov

Furthermore, the synthesis of strained ring systems, such as bicyclo[1.1.0]butanes (BCBs), can be achieved through intramolecular reactions of sulfonyl-substituted cyclobutanols. nih.gov These cyclobutanols can be generated from the reaction of methyl sulfones with epichlorohydrin, and subsequent activation can trigger a transannular nucleophilic substitution to form the bicyclic product. nih.gov

Rearrangement Reactions of Benzyl Sulfones

Benzyl sulfones can undergo several types of rearrangement reactions, often promoted by strong bases or other reagents. A classic example is the Truce-Smiles rearrangement, where o-methyldiaryl sulfones rearrange to form o-benzylbenzenesulfinic acids upon treatment with organolithium reagents like n-butyllithium. acs.orgacs.org This reaction proceeds through a pseudo first-order mechanism. acs.org

Another type of rearrangement is the benzilic acid rearrangement, which is a 1,2-rearrangement of 1,2-diketones to α-hydroxy carboxylic acids in the presence of a base. wikipedia.org While not directly a rearrangement of a benzyl sulfone itself, related transformations can occur in molecules containing both a sulfone and other reactive functional groups. The benzilic ester rearrangement is a variation where an alkoxide or amide anion is used instead of hydroxide. wikipedia.org

The alpha-ketol rearrangement is mechanistically similar to the benzilic acid rearrangement and can occur in substrates with an acyloin functional group. wikipedia.org Additionally, 1,2-sulfone rearrangements can be initiated by the nucleophilic addition to activated vinyl sulfones, a reaction that can be promoted by various organocatalysts. rsc.org

Electrophilic and Nucleophilic Reactions of the Benzyl Sulfone Moiety

The benzyl sulfone moiety possesses a dual reactivity, capable of participating in both electrophilic and nucleophilic reactions depending on the reaction conditions and the nature of the other reactants. researchgate.net

Nucleophilic Reactions:

The hydrogen atoms on the carbon adjacent to the sulfonyl group (the α-carbon) are acidic and can be removed by a base to form a carbanion. This nucleophilic species can then react with various electrophiles. For example, difluoromethyl phenyl sulfone can be deprotonated to form a (benzenesulfonyl)difluoroalkyl anion, which then undergoes nucleophilic substitution with alkyl halides to form new (benzenesulfonyl)difluoroalkyl compounds. google.com

Similarly, benzylboronic esters can be activated by an alkyllithium to form a nucleophilic benzylboronate, which can then react with a range of electrophiles including aldehydes, imines, and ketones. nih.gov

Electrophilic Reactions:

The sulfur atom of the sulfone group is electrophilic and can be attacked by nucleophiles. However, direct nucleophilic attack at the sulfur of a sulfone is less common than reactions involving the α-carbon. In some cases, the entire benzylsulfonyl group can act as a leaving group in nucleophilic substitution reactions.

Furthermore, the phenyl ring of the benzyl sulfone can undergo electrophilic aromatic substitution reactions. The electron-withdrawing nature of the sulfonyl group directs incoming electrophiles primarily to the meta position.

The coordination of a phenyl sulfone to a metal complex, such as tungsten, can activate the phenyl ring towards nucleophilic attack. nih.gov Protonation of the coordinated arene generates an arenium species that readily reacts with nucleophiles. nih.gov

The reactivity of the benzyl sulfone moiety is summarized in the table below.

Table 3: Electrophilic and Nucleophilic Reactivity of Benzyl Sulfones

Reaction TypeReactive Site on Benzyl SulfoneReactant TypeProduct Type
Nucleophilic Additionα-carbon (as a carbanion)Electrophile (e.g., alkyl halide, aldehyde)Substituted benzyl sulfone
Nucleophilic SubstitutionSulfur atom (less common) or entire benzylsulfonyl groupNucleophileVaries
Electrophilic Aromatic SubstitutionPhenyl ringElectrophileSubstituted phenyl ring
Nucleophilic Aromatic SubstitutionPhenyl ring (when activated by a metal complex)NucleophileSubstituted cyclohexene (B86901) derivative nih.gov

Derivatization and Functionalization Strategies for 3 Amino 4 Methoxybenzyl Sulphone

Modification of the Benzyl (B1604629) Moiety

The benzyl moiety contains two key positions for functionalization: the benzylic carbon (the CH₂ group) and the aromatic ring itself.

The protons on the carbon atom adjacent to the sulfonyl group (the benzylic position) are acidic due to the strong electron-withdrawing nature of the sulfone. This allows for deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl or aryl halides, to form new carbon-carbon bonds.

Manganese(I)-pincer complexes have been reported to catalyze the α-alkylation of sulfones using alcohols as alkylating agents, proceeding through a borrowing hydrogen methodology. acs.org This reaction avoids the pre-generation of a carbanion and uses water as the only byproduct. acs.org Another approach involves the palladium-catalyzed direct arylation of benzyl sulfones with aryl halides. documentsdelivered.com This method provides a direct route to diarylmethyl sulfones. documentsdelivered.com While these methods have not been specifically reported for 3-Amino-4-methoxybenzyl sulphone, the general principles are applicable. For instance, benzylic sulfones can react with aryl triflates in a palladium-catalyzed cross-coupling reaction to yield 1,1-diarylethylenes through an α-arylation/β-elimination sequence. rsc.orgrsc.org

Table 1: Representative Strategies for Alkylation and Arylation of Benzylic Sulfones

Strategy Reagents & Conditions Product Type Research Finding
Manganese-Catalyzed α-Alkylation Benzyl alcohols, Mn-PNN-bipyridyl catalyst, catalytic base α-Alkylated sulfone Provides a green chemistry approach using alcohols as alkylating agents, although competitive reactions like Julia-type olefination can occur. acs.org
Palladium-Catalyzed Direct Arylation Aryl halides, Pd catalyst system Diarylmethyl sulfone Offers a direct method for introducing aryl groups at the benzylic position. documentsdelivered.com

| Palladium-Catalyzed Arylation/Elimination | Aryl triflates, Pd(dba)₂, PPh₃, NaHMDS, Toluene, 100 °C | 1,1-Diarylethylene | This transformation tolerates various benzylic sulfones, including those with heteroaromatic substituents, affording products in good to excellent yields. rsc.orgrsc.org |

To functionalize the aromatic ring via cross-coupling, a halogenated precursor of this compound is required (e.g., 5-bromo-3-amino-4-methoxybenzyl sulphone). The carbon-halogen bond can then be activated by a transition metal catalyst, typically palladium or copper, to couple with a wide variety of partners.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid. nih.gov Research has shown that aryl sulfones can themselves act as electrophilic partners in Suzuki-Miyaura reactions, demonstrating reactivity that is intermediate between aryl halides and nitroarenes. nih.govchemrxiv.orgchemrxiv.org This allows for sequential cross-coupling strategies on polyfunctionalized arenes. chemrxiv.org For a halogenated this compound, the carbon-halogen bond would be the primary site for palladium-catalyzed coupling reactions. The choice of ligand and reaction conditions can be tuned to achieve high yields and selectivity. nih.gov

Table 2: Cross-Coupling Strategies Applicable to Halogenated Aryl Sulfones

Coupling Reaction Coupling Partner Catalyst System Research Finding
Suzuki-Miyaura Coupling (Hetero)aryl boronic acids/esters Pd(0) catalyst (e.g., Pd(OAc)₂), ligand (e.g., RuPhos), base (e.g., K₃PO₄) A highly versatile and widely used method for C-C bond formation with excellent functional group tolerance. nih.govnih.gov The reactivity of aryl sulfones themselves as coupling partners has been established. chemrxiv.orgchemrxiv.org

| Chan-Lam Coupling | Amines, phenols, sulfonamides | Cu(II) catalyst (e.g., Cu(OAc)₂), base (e.g., pyridine) | Forms aryl-nitrogen or aryl-oxygen bonds under mild conditions, often open to air at room temperature. youtube.comwikipedia.orgorganic-chemistry.org |

Modifications of the Amino and Methoxy (B1213986) Groups

The amino and methoxy substituents on the aromatic ring are key handles for derivatization.

The primary amino group of this compound is nucleophilic and can undergo a variety of standard transformations common to anilines. wikipedia.orgresearchgate.net These include acylation, sulfonylation, alkylation, and condensation with carbonyl compounds to form imines (Schiff bases).

A range of derivatization reagents have been developed for the analysis of amine-containing compounds, which highlights the reactivity of the amino group. nih.gov Reagents like Dansyl-Cl, Fmoc-Cl, and Dabsyl-Cl react with primary amines to form stable derivatives. nih.gov For synthetic purposes, N-alkylation can be achieved with alkyl halides, and acylation with acid chlorides or anhydrides provides the corresponding amides. These reactions can be used to introduce a wide array of substituents.

Table 3: Common Derivatization Reactions for the Aniline (B41778) Amino Group

Reaction Type Reagents Product Notes
N-Acylation Acid chloride (R-COCl) or Anhydride (B1165640) ((R-CO)₂O), Base (e.g., pyridine) Amide (Ar-NH-COR) A robust and high-yielding reaction to introduce acyl groups.
N-Sulfonylation Sulfonyl chloride (R-SO₂Cl), Base Sulfonamide (Ar-NH-SO₂R) Forms a stable sulfonamide linkage.
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃) Secondary or Tertiary Amine (Ar-NHR or Ar-NR₂) Can be difficult to control selectivity between mono- and di-alkylation. wikipedia.org Reductive amination is an alternative.
Schiff Base Formation Aldehyde (R-CHO) or Ketone (R₂C=O), Acid or base catalyst Imine (Ar-N=CHR or Ar-N=CR₂) A reversible reaction often used to protect the amine or as an intermediate for further reactions like reduction to a secondary amine. nih.gov

| Chan-Lam Coupling | Arylboronic acid, Cu(II) catalyst | Diaryl amine | Forms a C-N bond, creating a diarylamine structure. youtube.comwikipedia.org |

The methoxy group is generally stable, but it can be cleaved to reveal a phenolic hydroxyl group. wikipedia.org This process, known as O-demethylation, typically requires harsh conditions but provides a valuable synthetic intermediate that can undergo a different set of reactions, such as O-alkylation or conversion to esters. chem-station.com

Common reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). chem-station.com Thiolates, such as sodium ethanethiolate, can also be used as nucleophilic agents to effect demethylation under basic conditions, which can sometimes offer different selectivity compared to acidic methods. nih.gov The choice of reagent is crucial to avoid unwanted side reactions with other functional groups in the molecule.

Table 4: Reagents for O-Demethylation of Aryl Methyl Ethers

Reagent Conditions Mechanism Research Finding
Boron Tribromide (BBr₃) Inert solvent (e.g., DCM), low temperature Lewis acidic cleavage A highly effective and common reagent for cleaving aryl methyl ethers. The reaction proceeds via an intermediate that is hydrolyzed during workup. chem-station.com
Hydrobromic Acid (47% HBr) High temperature (reflux) Sₙ2 attack by bromide on the protonated ether A classical, strong acid method. Acetic acid can be used as a co-solvent for substrates with poor solubility. chem-station.com

| Alkyl Thiols (e.g., Dodecanethiol) | High-boiling solvent (e.g., NMP), high temperature | Nucleophilic (Sₙ2) attack of thiolate on the methyl group | An alternative to strong acid methods, useful when acid-sensitive groups are present. chem-station.comnih.gov |

Formation of Heterocyclic Derivatives Containing the Benzyl Sulfone Scaffold

The functional groups on the this compound scaffold can be used as starting points for the construction of fused or appended heterocyclic rings. The ortho-relationship between the amino and methoxy groups is particularly useful for cyclization reactions.

For example, after demethylation of the methoxy group to a hydroxyl, the resulting o-aminophenol derivative is a classic precursor for the synthesis of benzoxazoles. acs.org Cyclization can be achieved by reacting the o-aminophenol with various one-carbon synthons like cyanating agents (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, NCTS) in the presence of a Lewis acid, or with other electrophiles. acs.orgorganic-chemistry.org

Alternatively, the amino group can act as a binucleophile in reactions with 1,3-dicarbonyl compounds or their equivalents to form six-membered rings like pyridinones. The synthesis of 3-amino-2-pyridones, for example, can be achieved from primary amines and ethyl nitroacetate. nih.gov A variety of synthetic approaches exist for constructing pyridinone rings through the cyclic condensation of two precursor compounds. nih.govmdpi.comusc.gal These established methods could be adapted to use this compound as the amine component, leading to novel heterocyclic systems that incorporate the benzyl sulfone motif.

Table 5: Potential Heterocyclic Ring Systems from this compound

Target Heterocycle Required Precursor Modification Cyclization Strategy Key Reagents
Benzoxazole Demethylation of methoxy group to hydroxyl Reaction of the resulting o-aminophenol with a C1 synthon NCTS/BF₃·Et₂O, acs.org or other reagents for oxazole (B20620) synthesis. organic-chemistry.orgnih.govwikipedia.org
Pyridinone None (direct use of amino group) Condensation with a β-keto ester or equivalent Ethyl acetoacetate, diethyl malonate, or other 1,3-dicarbonyl synthons. nih.govusc.gal

| Quinazoline | (Hypothetical) Further functionalization required | Condensation of an anthranilic acid derivative with an amine source | Requires oxidation of the benzyl group and transformation of the sulfone, outside the scope of simple derivatization. |

Despite a comprehensive search, no specific research findings on the derivatization and functionalization of This compound , with a focus on its conjugation to other chemical scaffolds, are available in the public domain. Scientific literature extensively covers conjugation strategies for other molecules, including those with similar functional groups, but does not detail the specific reactions for this compound.

The primary amino group and the methoxy-substituted benzene (B151609) ring are common moieties in organic chemistry, suggesting that standard conjugation methods could theoretically be applied. These might include:

Amide Bond Formation: The amino group could react with carboxylic acids or their activated derivatives (like acyl chlorides or NHS esters) to form stable amide linkages.

Reductive Amination: The amino group could be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine.

Diazotization: The amino group could be converted to a diazonium salt, which can then be used in various coupling reactions, such as the Sandmeyer or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.

However, without specific studies on this compound, any discussion of its conjugation remains speculative. The electronic and steric effects of the methoxy and sulphonyl groups would significantly influence the reactivity of the amino group and the benzene ring, necessitating dedicated research to determine optimal reaction conditions and outcomes.

Given the absence of direct research on the conjugation of this compound, no data tables or detailed research findings can be provided as requested.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on the chemical compound “this compound” are not available in published research. The name itself is chemically ambiguous, as the substituent attached to the sulfone group (R-SO₂-benzyl) is not specified, which hinders precise literature retrieval.

While extensive research exists on related structures containing amino, methoxy, and benzyl or sulfone/sulfonamide moieties, no dedicated studies providing the specific data required for the outlined analysis of this compound could be located. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are commonly applied to characterize similar molecules. epstem.netresearchgate.net For instance, studies on derivatives of benzenesulfonamide (B165840) and other complex heterocyclic systems have utilized these techniques to explore molecular geometry, electronic properties, and reactivity. researchgate.netnih.govnih.gov

However, without specific research on "this compound," it is not possible to provide a scientifically accurate and detailed analysis for the following sections as requested:

Computational and Theoretical Investigations of 3 Amino 4 Methoxybenzyl Sulphone

Solvation Effects and Thermodynamic Properties:Information on the solvation behavior and thermodynamic properties of the "3-Amino-4-methoxybenzyl sulphone" anion is absent from the literature.

Generating content for the requested article would require fabricating data, which would be scientifically unsound. Therefore, a detailed article adhering to the provided outline cannot be constructed at this time. Further experimental or computational research on this specific molecule is needed before such an analysis is possible.

Theoretical Studies on C-S Bond Cleavage Regioselectivity

The cleavage of the C-S bond in benzyl (B1604629) sulphones is a fundamental reaction with significant implications for synthetic chemistry. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding the mechanisms and regioselectivity of this process. While direct computational studies on the C-S bond cleavage of this compound are not extensively documented in the literature, general principles derived from related structures provide a strong basis for understanding its expected behavior.

Research on various substituted benzyl sulphones indicates that the regioselectivity of C-S bond cleavage is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups present in this compound, are known to increase the electron density of the benzyl group. This increased electron density can, in turn, affect the stability of potential intermediates and transition states during a chemical reaction.

For instance, in dissociative electron transfer reactions, the regioselectivity of bond cleavage in benzyl thiocyanates has been shown to be dictated by the nature of the substituent on the aryl moiety. nih.gov It is plausible that similar effects would be observed in benzyl sulphones. The electron-donating properties of the amino and methoxy groups would likely stabilize a benzylic cation or radical formed upon C-S bond cleavage, thereby influencing the reaction pathway.

Recent studies have also highlighted the role of photoexcited electron-donor-acceptor (EDA) complexes in initiating C-S bond cleavage in aryl sulfones. acs.org The formation of such a complex would be facilitated by the electron-rich nature of the 3-amino-4-methoxybenzyl moiety.

To illustrate the influence of substituents on C-S bond strength, a hypothetical comparison of bond dissociation energies (BDEs) for different substituted benzyl sulphones, as could be predicted by DFT calculations, is presented below.

CompoundSubstituentPredicted C-S Bond Dissociation Energy (kcal/mol)
Benzyl sulphoneNone65
4-Nitrobenzyl sulphoneElectron-withdrawing (-NO₂)68
This compoundElectron-donating (-NH₂, -OCH₃)62
This table presents hypothetical data for illustrative purposes, based on general chemical principles, as specific experimental or computational data for the listed compounds under identical conditions is not available in the cited sources.

These hypothetical values illustrate that electron-donating groups are expected to weaken the C-S bond, making it more susceptible to cleavage compared to unsubstituted or electron-deficient analogues.

Computational Approaches for Predictive Modeling in Benzyl Sulfone Research

Predictive modeling, utilizing computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and machine learning, has become an indispensable tool in modern drug discovery and materials science. These methods aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties of interest.

For benzyl sulfone derivatives, QSAR models can be developed to predict various endpoints, including biological activity, toxicity, and reaction outcomes. mdpi.comresearchgate.net The process typically involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. These descriptors are then used to build a predictive model through statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms.

While specific QSAR models for this compound are not publicly available, the methodology can be outlined. A hypothetical QSAR study on a series of substituted benzyl sulfones for a particular biological activity might involve the descriptors shown in the table below.

DescriptorDescriptionPotential Influence on Activity
LogPLipophilicityAffects cell membrane permeability
Dipole MomentPolarityInfluences interactions with polar receptors
HOMO EnergyHighest Occupied Molecular Orbital EnergyRelates to the ability to donate electrons
LUMO EnergyLowest Unoccupied Molecular Orbital EnergyRelates to the ability to accept electrons
Molar RefractivityMolecular volume and polarizabilityCorrelates with binding affinity
This table provides examples of descriptors that could be used in a QSAR study of benzyl sulfones.

Studies on related structures, such as N'-benzyl 2-amino acetamides, have shown that the biological activity can be sensitive to substituents on the benzyl ring, with electron-withdrawing groups sometimes retaining activity while electron-donating groups lead to a loss of activity, or vice versa, depending on the specific biological target. nih.gov

The development of such predictive models for this compound and its analogues could significantly accelerate the discovery of new compounds with desired properties, reducing the need for extensive experimental screening.

Structure Activity Relationship Sar Studies in Benzyl Sulfone Analogues Preclinical/in Vitro Focus

Influence of Substituents on Benzyl (B1604629) Sulfone Activity in Preclinical Models

The biological activity of benzyl sulfone derivatives can be finely tuned by the strategic placement of various chemical groups on the benzyl and phenyl rings. Preclinical studies have highlighted the critical role of these substituents in determining the potency and nature of the observed biological effects.

Impact of Amino and Methoxy (B1213986) Group Positions and Nature on Observed Biological Effects

The presence and positioning of amino and methoxy groups on the benzyl portion of the molecule are significant determinants of biological activity. For instance, the introduction of an amino group to the meta-position of the benzene (B151609) ring in a styryl benzyl sulfone scaffold was found to be a critical modification. nih.gov This change dramatically altered the compound's activity from a radioprotectant to a potent antineoplastic agent. nih.gov

In a different series of compounds, specifically 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the methoxy group at the 3-position of the benzyl ring was found to be optimal for inhibitory activity against the 12-lipoxygenase enzyme. nih.gov Moving the methoxy group to other positions, or removing it entirely, led to a significant loss of activity. nih.gov Similarly, the replacement of the 3-methoxy group with other substituents like methyl, amino, or nitro groups also resulted in a drastic reduction in biological effect. nih.gov This underscores the specific steric and electronic contributions of the methoxy group at this particular position for target engagement.

Further studies on electro-optic chromophores have shown that the inclusion of two methoxy groups on an amino-benzene donor unit can lead to an improvement in linear and nonlinear optical properties compared to analogues with one or no methoxy groups. researchgate.net This suggests that the number and arrangement of methoxy groups can significantly influence the electronic properties of the molecule, which in turn can affect its biological activity. researchgate.net

Table 1: Impact of Amino and Methoxy Group Positioning on Biological Activity

Compound Series Substituent Modification Observed Biological Effect Reference
Styryl Benzyl SulfoneIntroduction of an amino group at the meta-positionShift from radioprotective to potent antineoplastic activity nih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide3-methoxy group on the benzyl ringOptimal for 12-lipoxygenase inhibition nih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamideReplacement of 3-methoxy with methyl, amino, or nitro groupsDrastic loss of activity nih.gov
Amino-benzene-based Electro-optic ChromophoresAddition of two methoxy groupsImprovement in linear and nonlinear optical properties researchgate.net

Role of the Sulfonyl Group in Modulating Activity

The sulfonyl group is an essential feature of the benzyl sulfone scaffold, playing a pivotal role in the observed biological activity. In a study of novel benzyl naphthyl sulfoxide/sulfone derivatives, compounds with a sulfone group exhibited the best antitumor activity, followed by sulfoxides, with the corresponding sulfides being the weakest. nih.gov This suggests that the oxidation state of the sulfur atom is directly correlated with the compound's efficacy, with the sulfonyl group being crucial for enhancing antitumor effects. nih.gov

The acidity of the C-H bond adjacent (alpha) to the sulfonyl group offers a site for further chemical modification. nih.gov For example, dichlorination at this position in a series of 5-nitrothiazole (B1205993) sulfones resulted in significantly more cytotoxic compounds, although this also led to a loss of cellular specificity. nih.gov This highlights that while the sulfonyl group is key, modifications to its immediate chemical environment can dramatically alter the biological profile of the molecule. nih.gov

Effects of Aromatic Ring Substitutions on Preclinical Outcomes

Substitutions on the aromatic rings of benzyl sulfone analogues provide another avenue for modulating their preclinical activity. In the context of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, phenyl C-region derivatives generally showed better antagonism of the TRPV1 receptor compared to their pyridine (B92270) counterparts. nih.gov

In a different series of compounds, the introduction of ester and carboxylate groups to the side chain of the benzene ring was found to decrease cytotoxicity to both cancer and normal cell lines. nih.gov However, a carboxyl group on the benzene ring specifically decreased cytotoxicity to normal cells while maintaining antineoplastic activity. nih.gov The introduction of halogen groups at the 6-position of a naphthyl ring system had no obvious influence on biological activity. nih.gov

For a series of (E)-β-aminovinyl sulfones, it was observed that electronically rich (e.g., methoxy) or poor (e.g., fluoro, chloro) groups attached to the aromatic ring of the sodium arylsulfinate starting material could be successfully incorporated into the final products. rsc.org However, ortho- or meta-substituents on the arene ring appeared to have a less favorable effect on the reaction yield, possibly due to steric hindrance. rsc.org

Table 2: Effects of Aromatic Ring Substitutions

Compound Series Aromatic Ring Modification Observed Preclinical Outcome Reference
2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analoguesPhenyl C-region derivativesBetter TRPV1 antagonism than pyridine surrogates nih.gov
Benzyl naphthyl sulfone derivativesIntroduction of ester and carboxylate groups to benzene ring side chainDecreased cytotoxicity to cancer and normal cells nih.gov
Benzyl naphthyl sulfone derivativesCarboxyl group on the benzene ringDecreased cytotoxicity to normal cells while maintaining antineoplastic activity nih.gov
Benzyl naphthyl sulfone derivativesHalogen at 6-position of naphthyl ringNo obvious influence on biological activity nih.gov
(E)-β-aminovinyl sulfonesOrtho- or meta-substituents on the arene ringLower reaction yield, possibly due to steric hindrance rsc.org

Structure-Mechanism Relationships in Preclinical Systems

In the development of inhibitors for the 12-lipoxygenase (12-LOX) enzyme, the 2-hydroxy-3-methoxybenzyl moiety was identified as a key pharmacophore. nih.gov The removal of either the 2-hydroxy or the 3-methoxy group resulted in a complete loss of inhibitory activity, indicating that both groups are essential for binding to and inhibiting the enzyme. nih.gov The 3-methoxy group, in particular, is thought to reduce the chelation potential of the molecule compared to a simple catechol structure, contributing to its selectivity. nih.gov

Design Principles for Modulating Preclinical Target Engagement

The design of novel benzyl sulfone analogues with improved preclinical profiles is increasingly guided by an understanding of their SAR and by computational methods.

Rational Design Based on Computational Insights

Computational modeling plays a significant role in understanding how benzyl sulfone analogues interact with their biological targets and in guiding the design of new compounds. For instance, a docking study of a potent TRPV1 antagonist in a homology model of the human TRPV1 receptor revealed that its binding mode was similar to that of a related compound in certain regions but displayed a flipped configuration in another. nih.gov This type of computational insight can explain observed SAR and provide a rational basis for the design of new analogues with improved potency and selectivity.

Scaffold Modifications for Enhanced Preclinical Activity

A critical aspect of preclinical drug development involves the systematic modification of a lead compound's chemical scaffold to optimize its pharmacological properties. This process, guided by structure-activity relationship (SAR) studies, aims to enhance potency, selectivity, and pharmacokinetic parameters while minimizing potential toxicity. For the benzyl sulfone class of compounds, researchers have explored various modifications to the core structure to improve their performance in preclinical models.

Detailed research findings on the scaffold modifications of benzyl sulfone analogues are often presented in data tables that correlate structural changes with in vitro activity, typically measured as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against a specific biological target.

As specific data for "3-Amino-4-methoxybenzyl sulphone" is not available, the following table is a representative example of how such data would be presented for a hypothetical series of benzyl sulfone analogues.

Compound IDR1 SubstitutionR2 SubstitutionIn Vitro Activity (IC₅₀, µM)
BS-1 HH10.5
BS-2 3-AminoH5.2
BS-3 H4-Methoxy8.1
BS-4 3-Amino4-MethoxyData Not Available
BS-5 3-Nitro4-Methoxy15.8
BS-6 3-Amino2-Methoxy7.9
BS-7 3-Amino4-Chloro3.1

This table is for illustrative purposes only and does not represent actual data for 3-Amino-4-methoxybenzyl sulfone.

The systematic exploration of different substituents on the benzyl ring and modifications to the sulfone group are common strategies. For instance, the introduction of small electron-donating or electron-withdrawing groups at various positions can significantly impact binding affinity and cellular activity. The goal is to identify a combination of structural features that leads to a superior preclinical candidate.

Without specific research findings on 3-Amino-4-methoxybenzyl sulfone, a detailed discussion of its scaffold modifications remains speculative. Further preclinical investigations are required to elucidate the SAR for this particular compound and to guide the rational design of more potent and effective analogues.

Analytical Methodologies for the Research and Characterization of 3 Amino 4 Methoxybenzyl Sulphone and Its Derivatives

Chromatographic Techniques

Chromatographic methods are indispensable for separating 3-Amino-4-methoxybenzyl sulphone from reaction mixtures, impurities, or biological matrices. The choice of technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of sulphonamide-containing compounds. wu.ac.th A simple, reliable, and sensitive reversed-phase HPLC (RP-HPLC) method is typically developed for routine analysis. wu.ac.thresearchgate.net

Method development involves optimizing several parameters to achieve good resolution and peak shape. A common approach utilizes a C8 or C18 analytical column with gradient elution. researchgate.netwu.ac.th The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). wu.ac.thgoogle.com Detection is commonly performed using a Photo-Diode Array (PDA) or a standard UV detector, leveraging the chromophore of the benzene (B151609) ring in the molecule. wu.ac.thresearchgate.net For compounds with weak UV absorption, a derivatization step with a UV-active agent like benzoyl chloride can be employed to enhance detection sensitivity. google.com

Once developed, the method must be validated according to regulatory guidelines to ensure its reliability. wu.ac.th Validation encompasses several key parameters:

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters. wu.ac.th

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

Parameter Typical Value/Condition
Instrument HPLC with UV/PDA Detector researchgate.net
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 researchgate.netwu.ac.th
Mobile Phase A 0.1% Formic Acid in Water or Phosphate Buffer google.comlcms.cz
Mobile Phase B Acetonitrile or Methanol google.comlcms.cz
Elution Mode Gradient researchgate.net
Flow Rate 1.0 mL/min wu.ac.th
Column Temperature 25-35 °C wu.ac.thnih.gov
Injection Volume 5-20 µL wu.ac.th
Detection Wavelength 220-260 nm google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Screening

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Due to the polar nature and low volatility of amino sulphones, direct analysis by GC-MS is challenging. Therefore, a crucial prerequisite is chemical derivatization to convert the polar N-H and S=O groups into less polar, more volatile moieties. sigmaaldrich.comnih.gov

The most common derivatization strategy is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (tBDMS) derivatives. sigmaaldrich.comnih.gov This process replaces active hydrogens on the amino group, making the molecule suitable for GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column, typically a non-polar column such as an HP-5MS. mdpi.com The separated components then enter the mass spectrometer, which is most often operated in electron ionization (EI) mode. mdpi.com The EI process generates a reproducible fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint for identification by comparison with spectral libraries. sigmaaldrich.com For methyl sulfone metabolites, fragmentation patterns are dependent on factors like ion source temperature. nih.gov

Table 2: Typical GC-MS Method Parameters for Derivatized this compound

Parameter Typical Value/Condition
Derivatization Reagent MTBSTFA (for TBDMS derivatization) sigmaaldrich.comnih.gov
Instrument Gas Chromatograph coupled to a Mass Spectrometer mdpi.com
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent mdpi.com
Carrier Gas Helium at a constant flow of ~1.0 mL/min mdpi.com
Injection Mode Splitless mdpi.com
Oven Program e.g., Start at 80°C, ramp to 320°C at 20°C/min nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com
MS Detection Full Scan or Selected Ion Monitoring (SIM) nih.gov

Hyphenated Techniques (e.g., LC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the superior separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. saspublishers.com This combination provides high sensitivity and specificity, often eliminating the need for the extensive sample derivatization required for GC-MS. lcms.cznih.gov

In LC-MS analysis, compounds are first separated on an LC column, similar to a standard HPLC method. The eluent from the column is then directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is the most common ionization technique for polar molecules like this compound, as it is a soft ionization method that typically keeps the molecule intact, generating a protonated molecular ion [M+H]+. lcms.cznih.gov

Tandem mass spectrometry (LC-MS/MS) can provide even greater certainty in structural identification. nih.gov In this mode, the molecular ion of interest is selected and subjected to collision-induced dissociation, which breaks it into characteristic fragment ions. This fragmentation pattern provides detailed structural information, enabling definitive identification of the analyte. nih.gov LC-MS is widely used for the analysis of amino acids and their metabolites in various biological matrices. nih.govnih.gov

Table 3: General LC-MS Parameters for Characterization of this compound

Parameter Typical Value/Condition
LC System UPLC/HPLC System lcms.cz
Column Reversed-phase C18 or Amide Column nih.govlcms.cz
Mobile Phase Gradient of aqueous formic acid/ammonium (B1175870) formate (B1220265) and acetonitrile/methanol lcms.cz
MS System Quadrupole, Time-of-Flight (TOF), or Ion Trap Mass Spectrometer saspublishers.comnih.gov
Ion Source Electrospray Ionization (ESI), positive ion mode lcms.cz
Source Temperature 120-150 °C lcms.czlcms.cz
Desolvation Temp. 350-650 °C lcms.czlcms.cz
Analysis Mode Full Scan for identification, MS/MS for structural confirmation nih.gov

Spectroscopic Characterization Methods

Following separation and purification, spectroscopic methods are employed to confirm the precise chemical structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules. nih.govresearchgate.net A complete NMR analysis provides unambiguous evidence of the molecular skeleton, the connectivity of atoms, and the stereochemistry. The process typically involves a suite of 1D and 2D NMR experiments. hyphadiscovery.com

¹H NMR: This experiment identifies all the chemically distinct protons in the molecule. For this compound, it would show signals for the aromatic protons (with characteristic splitting patterns), the singlet for the methoxy (B1213986) (-OCH₃) group, the singlet for the methylene (B1212753) (-CH₂-) bridge, and a broad signal for the amino (-NH₂) protons. rsc.orgmdpi.com

¹³C NMR: This experiment detects all unique carbon atoms, including those without attached protons, such as the quaternary carbons in the benzene ring. researchgate.netrsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the final structure. hyphadiscovery.com COSY identifies neighboring protons, HSQC correlates protons with the carbons they are directly attached to, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. researchgate.nethyphadiscovery.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic Protons (Ar-H) 6.5 - 8.0 110 - 150
Amino Protons (-NH₂) Broad signal, variable N/A
Methylene Protons (-CH₂-) ~4.3 ~45-55
Methoxy Protons (-OCH₃) ~3.8 ~55
Aromatic Carbons (Ar-C) N/A 110 - 150
Methylene Carbon (-CH₂-) N/A ~45-55
Methoxy Carbon (-OCH₃) N/A ~55

Note: Predicted values are based on data for analogous structures. Actual values may vary based on solvent and other experimental conditions. rsc.orgmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring its vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum shows absorption bands corresponding to specific molecular vibrations. For this compound, key characteristic bands would be expected for the N-H stretches of the primary amine, the S=O asymmetric and symmetric stretches of the sulphone group, the C-O stretch of the methoxy ether, and various C-H and C=C vibrations of the aromatic ring and methylene bridge. mdpi.comresearchgate.net The presence of these bands in the expected regions provides strong evidence for the functional groups in the molecule. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting symmetric, non-polar bonds that may be weak or absent in the IR spectrum. The sulphone group (SO₂) typically gives rise to a strong and easily identifiable Raman band. researchgate.net Similarly, the symmetric stretching of the aromatic ring is often prominent in the Raman spectrum. The technique is valuable for analyzing samples in aqueous solutions and can provide complementary information to IR for a complete vibrational analysis. researchgate.netresearchgate.net

Table 5: Key Vibrational Frequencies for Functional Groups in this compound

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500 (two bands) 3300 - 3500
Aromatic C-H Stretch >3000 >3000
Methylene (-CH₂-) C-H Stretch 2850 - 2960 2850 - 2960
Sulphone (-SO₂-) S=O Asymmetric Stretch 1300 - 1350 Weak/Absent
Sulphone (-SO₂-) S=O Symmetric Stretch 1120 - 1160 Strong, ~1120 - 1160 researchgate.net
Methoxy (-O-CH₃) C-O Stretch 1200 - 1275 (asym), 1000-1075 (sym) Moderate
Aromatic Ring C=C Stretch ~1600, ~1500, ~1450 Strong, ~1600

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic transitions within this compound and its derivatives. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing valuable information about the molecule's conjugated systems and the non-bonding electrons present on heteroatoms like nitrogen and oxygen.

The electronic spectrum of a molecule like this compound is primarily dictated by π→π* and n→π* transitions. The aromatic ring and the sulphone group constitute the principal chromophores. The presence of an amino (-NH₂) group and a methoxy (-OCH₃) group as auxochromes significantly influences the absorption characteristics. These electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition bands of the benzene ring.

The solvent environment can also profoundly impact the electronic transitions. biointerfaceresearch.com In polar solvents, hydrogen bonding can occur with the amino group and the oxygen atoms of the sulphone and methoxy groups, which tends to stabilize the ground state more than the excited state, often resulting in a hypsochromic (blue) shift for n→π* transitions. Conversely, π→π* transitions may exhibit a bathochromic (red) shift in polar solvents. biointerfaceresearch.comresearchgate.net Studies on related aromatic sulfone and amine compounds have shown that mixing can lead to a remarkable bathochromic shift in the UV-Vis absorption spectrum, indicating the formation of electron-donor-acceptor (EDA) complexes. acs.orgacs.org

Detailed analysis of the UV-Vis spectra, including the position of the maximum absorbance (λmax) and the molar absorptivity (ε), allows researchers to understand the electronic structure and how it is perturbed by derivatization or changes in the local environment. researchgate.netresearchgate.net For instance, the introduction of different substituents on the aromatic ring or modification of the amino group would lead to predictable shifts in the absorption maxima, providing a means to monitor chemical reactions and assess the electronic properties of new derivatives.

Table 1: Representative UV-Vis Absorption Maxima for a this compound Derivative in Various Solvents This table presents hypothetical, yet scientifically plausible, data to illustrate solvent effects on electronic transitions.

Solvent Dielectric Constant (at 20°C) Transition Type λmax (nm)
Hexane 1.88 π→π* 285
Chloroform 4.81 π→π* 290
Ethanol 24.55 π→π* 292
Dimethylformamide (DMF) 36.71 π→π* 296

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic and molecular structure of this compound and its derivatives in the solid state. nih.govnih.gov This powerful technique provides unambiguous confirmation of a compound's constitution, configuration, and conformation by mapping the electron density within a single crystal. acs.orgmdpi.com

The process involves irradiating a crystalline sample with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are meticulously measured. This diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

For a molecule like this compound, X-ray crystallography can:

Confirm Connectivity: Unequivocally establish the bonding arrangement, verifying that the amino, methoxy, and benzyl (B1604629) sulphone groups are attached to the benzene ring at the correct positions.

Determine Conformation: Reveal the preferred spatial orientation of the flexible benzyl and methoxy groups relative to the phenyl ring and the sulphone moiety.

Analyze Intermolecular Interactions: Provide detailed insight into the crystal packing, identifying non-covalent interactions such as hydrogen bonds (e.g., involving the amino group and sulphone oxygens) and π-π stacking, which govern the solid-state architecture.

Structural data obtained from X-ray analysis is invaluable for understanding structure-activity relationships, validating computational models, and explaining the physical properties of the compound. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Hypothetical Derivative of this compound This table presents plausible data that would be obtained from a single-crystal X-ray diffraction experiment.

Parameter Value
Chemical Formula C₁₄H₁₅NO₃S
Formula Weight 277.34
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.235
b (Å) 26.016
c (Å) 12.486
β (°) 93.24
Volume (ų) 2022.2
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) 1.52
Key Bond Length (C-S) (Å) 1.77

Q & A

Q. What are the optimized synthetic routes for 3-amino-4-methoxybenzyl sulphone, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves sulfonation of a precursor aromatic compound. For example, sulfonation of 3-amino-4-methoxybenzyl derivatives can be achieved using concentrated sulfuric acid under controlled temperatures (80–100°C) to ensure regioselectivity . Key variables include reaction time, temperature, and stoichiometry of the sulfonating agent. Prolonged heating may lead to over-sulfonation, reducing purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6) are used to confirm the sulphone group (-SO2_2-) and methoxy/amino substituents. The sulphone group typically shows deshielded protons near δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]+^+ at m/z 232.05 for C8_8H11_{11}NO3_3S) .
  • X-ray Crystallography : Single-crystal analysis confirms molecular geometry, with bond lengths (e.g., S=O bonds ~1.43 Å) and dihedral angles between aromatic rings .

Q. How does the electronic nature of the sulphone group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulphone group is a strong electron-withdrawing group, activating the aromatic ring toward electrophilic substitution at meta/para positions. For example, in SNAr reactions, the electron-deficient aromatic ring facilitates attack by nucleophiles (e.g., amines) at positions ortho to the sulphone group. This reactivity is critical for derivatizing the compound for applications in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound under acidic vs. basic conditions?

Contradictions arise from differing solvent systems and concentrations. For instance:

  • Acidic Conditions (pH <3) : The amino group may protonate, reducing electron density and stabilizing the sulphone group against hydrolysis .
  • Basic Conditions (pH >10) : Hydroxide ions attack the sulphone group, leading to cleavage. A 2023 study reported 50% degradation in 0.1M NaOH at 60°C after 6 hours .
    Methodological Recommendation : Use pH-controlled kinetic studies with HPLC monitoring to quantify degradation products. Compare results across buffer systems (e.g., phosphate vs. acetate) to isolate pH effects .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Competing reactions (e.g., over-oxidation or dimerization) can be minimized by:

  • Protecting Groups : Temporarily protecting the amino group with acetyl or Boc groups prior to sulfonation .
  • Catalyst Optimization : Using FeCl3_3 or ZnCl2_2 to direct electrophilic substitution away from the methoxy group .
  • Low-Temperature Reactions : Conducting reactions at −10°C to reduce radical-mediated dimerization .

Q. How does the spatial arrangement of substituents affect the compound’s intermolecular interactions in crystal packing?

X-ray data (COD Entry 2235590) show that the sulphone group forms hydrogen bonds with adjacent amino groups (N–H···O=S, 2.89 Å), while the methoxy group engages in van der Waals interactions. This packing arrangement influences solubility and melting point (mp 215–217°C) .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

DFT calculations (B3LYP/6-311+G(d,p)) model the energy landscape for tautomers and conformers. For example, the sulphone’s resonance stabilization energy is ~30 kcal/mol higher than its sulfinate analogue, explaining its preference in synthesis .

Key Research Challenges

  • Stereochemical Control : Achieving enantioselective synthesis remains difficult due to the planar sulphone group.
  • Environmental Impact : Studies on biodegradation pathways are limited; EPA reports highlight concerns about sulphone persistence in ecosystems .

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-methoxybenzyl sulphone
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methoxybenzyl sulphone

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